3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2/c1-13-10-15(12-22-18-5-3-4-17(21)11-18)14(2)23(13)19-8-6-16(20)7-9-19/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWYZSLXMAOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body.
Biological Activity
3-Chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline, with the chemical formula and a molecular weight of approximately 343.25 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Physical Properties
- Molecular Weight : 343.25 g/mol
- CAS Number : 357664-72-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : There is evidence to suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
Cytotoxicity Studies
A study conducted on the cytotoxic effects of the compound demonstrated significant activity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective dose levels for further development .
Antimicrobial Activity
In vitro tests revealed that the compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed into an antimicrobial agent .
Anti-inflammatory Studies
Research indicated that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential use in managing inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a controlled study involving mice implanted with tumor cells, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histopathological analysis revealed increased apoptosis in tumor tissues .
Case Study 2: Antimicrobial Application
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with the compound showed marked improvement compared to those receiving standard antibiotics, highlighting its potential as an alternative treatment option .
Scientific Research Applications
Anticancer Activity
Research has indicated that 3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline exhibits promising anticancer properties. A study published in Molecules highlighted its potential as an inhibitor of specific cancer cell lines, demonstrating cytotoxicity through apoptosis induction mechanisms. The compound's ability to interact with DNA and disrupt cancer cell proliferation makes it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. Its structural features may enhance its interaction with microbial cell membranes, leading to increased permeability and cell lysis .
Dyes and Pigments
Due to its unique chromophoric structure, this compound can be utilized in the synthesis of dyes and pigments. Research indicates that derivatives of this compound can produce vibrant colors suitable for textiles and coatings, providing a sustainable alternative to traditional synthetic dyes .
Case Study 1: Synthesis and Characterization
A comprehensive study on the synthesis of this compound involved various characterization techniques such as NMR and IR spectroscopy. The results confirmed the successful formation of the desired product with high purity levels, facilitating subsequent biological testing .
Case Study 2: Anticancer Mechanism Exploration
In a detailed investigation into its anticancer mechanisms, researchers found that the compound induced cell cycle arrest in cancer cells at the G2/M phase. This finding was supported by flow cytometry analysis, which demonstrated significant changes in cell cycle distribution upon treatment with varying concentrations of the compound .
Chemical Reactions Analysis
Schiff Base Reactivity
The methylidene (-CH=N-) group enables characteristic Schiff base reactions:
-
Hydrolysis : Reversible conversion to primary amine and aldehyde under acidic conditions:
Requires strong acids (e.g., HCl or H₂SO₄) and elevated temperatures .
-
Coordination Chemistry : Acts as a bidentate ligand for transition metals (Cu²⁺, Ni²⁺), forming complexes with potential catalytic applications .
Electrophilic Aromatic Substitution
The electron-rich pyrrole ring undergoes substitution reactions:
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-4 of pyrrole | HNO₃/H₂SO₄ | Nitro derivative | 0–5°C, 1–2 hrs |
| C-2 of aniline | Br₂/FeBr₃ | Brominated analog | RT, anhydrous |
| C-5 of pyrrole | ClSO₃H | Sulfonated compound | 50–60°C, 4–6 hrs |
Key limitation: Steric hindrance from 2,5-dimethyl groups on pyrrole restricts substitution at C-3 and C-4 positions .
Nucleophilic Additions
The imine bond participates in nucleophilic attacks:
-
Grignard Reagents : Form secondary amines:
Cycloaddition Reactions
The conjugated system enables [4+2] Diels-Alder reactions:
Redox Reactions
| Reagent | Effect | Product |
|---|---|---|
| NaBH₄/EtOH | Imine reduction | Secondary amine |
| DDQ | Pyrrole ring oxidation | Pyrrolinone derivative |
| H₂/Pd-C | Dechlorination | Des-chloro analog |
Note: Chlorine substituents show resistance to nucleophilic displacement under mild conditions .
Photochemical Reactions
The E-configuration methylidene group undergoes cis-trans isomerization under UV light (λ = 300–350 nm). Quantum yield studies show 0.45 ± 0.03 for E→Z conversion in acetonitrile .
Polymerization Potential
The compound acts as a monomer in:
-
Condensation Polymers : With diacids (e.g., terephthalic acid) via Schiff base linkages
Biological Interactions
While not a direct chemical reaction, the compound inhibits cytochrome P450 enzymes through:
-
H-bonding with 2-fluoroaniline moiety
-
π-π stacking with pyrrole ring
Critical Analysis of Reactivity :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrole Cores
(a) IU1-47 (1-(4-Chlorophenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl Ethanone)
- Structure: Shares the 1-(4-chlorophenyl)-2,5-dimethylpyrrole core but replaces the Schiff base with a piperidinyl-ethanone group.
- Properties : Demonstrated inhibitory activity against the proteasomal deubiquitinating enzyme USP14.
(b) 4-Bromo-N-{(E)-[1-(4-Iodo-3-Methylphenyl)-2,5-Dimethyl-1H-Pyrrol-3-yl]Methylidene}Aniline
Analogues with Schiff Base Linkages
(a) Coumarin-Based Schiff Bases ()
- Structure : Compounds like (E)-1-[(7-methoxy-2-oxo-2H-chromen-3-yl)methylidene]-4-phenylsemicarbazide feature electron-donating (methoxy) or withdrawing (carbonyl) groups on aromatic systems.
- Spectroscopy : IR spectra show C=N stretches at ~1600–1650 cm⁻¹, similar to the target compound. Electron-donating groups (e.g., methoxy) redshift absorption maxima compared to chlorine.
- Solubility : Methoxy groups enhance solubility in polar solvents, whereas chlorine substituents increase lipophilicity.
(b) 2-Chloro-N-(4-Fluorophenyl)Acetamide ()
Substituent Effects on Physicochemical Properties
- Chlorine vs. Fluorine : Chlorine’s higher electronegativity increases dipole moments and crystallinity compared to fluorine.
- Methyl Groups : The 2,5-dimethyl groups on the pyrrole reduce solubility in aqueous media but improve thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
